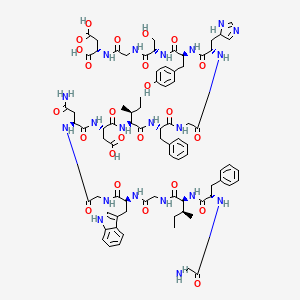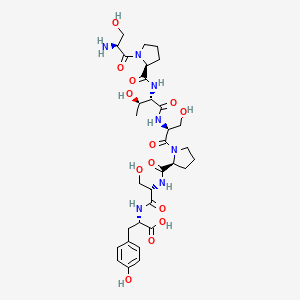
Ser-Pro-Thr-Ser-Pro-Ser-Tyr
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound Ser-Pro-Thr-Ser-Pro-Ser-Tyr is a heptapeptide sequence found in the C-terminal domain (CTD) of the largest subunit of RNA polymerase II. This sequence is highly conserved across eukaryotic organisms and plays a crucial role in the regulation of transcription and RNA processing .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ser-Pro-Thr-Ser-Pro-Ser-Tyr can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a solid support, followed by deprotection and cleavage from the resin. Common protecting groups used in SPPS include Fmoc (9-fluorenylmethyloxycarbonyl) for the amino group and tBu (tert-butyl) for the side chains .
Industrial Production Methods
Industrial production of peptides like this compound typically involves automated peptide synthesizers that can handle large-scale synthesis. These machines use SPPS techniques with optimized reaction conditions to ensure high yield and purity .
化学反应分析
Types of Reactions
Ser-Pro-Thr-Ser-Pro-Ser-Tyr undergoes various chemical reactions, including phosphorylation, glycosylation, and oxidation. Phosphorylation is a common post-translational modification where phosphate groups are added to the serine, threonine, and tyrosine residues .
Common Reagents and Conditions
Phosphorylation: Kinases and ATP are used to add phosphate groups to the serine, threonine, and tyrosine residues.
Glycosylation: Enzymes like glycosyltransferases add sugar moieties to the serine and threonine residues.
Oxidation: Reactive oxygen species (ROS) can oxidize the amino acid residues, leading to structural changes
Major Products Formed
Phosphorylated Peptides: Phosphorylation results in the formation of phospho-serine, phospho-threonine, and phospho-tyrosine.
Glycosylated Peptides: Glycosylation leads to the formation of glycopeptides with attached sugar moieties
科学研究应用
Chemistry
In chemistry, Ser-Pro-Thr-Ser-Pro-Ser-Tyr is used as a model peptide to study phosphorylation and other post-translational modifications. It helps in understanding the kinetics and mechanisms of these reactions .
Biology
In biology, this heptapeptide sequence is crucial for studying the regulation of transcription and RNA processing. It serves as a binding site for various transcription factors and RNA processing enzymes .
Medicine
In medicine, this compound is studied for its role in diseases related to transcriptional dysregulation, such as cancer and neurodegenerative disorders. It is also a target for drug development aimed at modulating transcriptional activity .
Industry
In the pharmaceutical industry, this peptide is used in the development of peptide-based drugs and as a tool for screening kinase inhibitors .
作用机制
The mechanism of action of Ser-Pro-Thr-Ser-Pro-Ser-Tyr involves its role in the regulation of transcription by RNA polymerase II. The phosphorylation of serine, threonine, and tyrosine residues in this sequence modulates the interaction of RNA polymerase II with various transcription factors and RNA processing enzymes. This regulation is crucial for the initiation, elongation, and termination phases of transcription .
相似化合物的比较
Similar Compounds
Tyr-Ser-Pro-Thr-Ser-Pro-Ser: Another heptapeptide sequence found in the CTD of RNA polymerase II.
Ser-Thr-Pro-Ser-Pro-Ser-Tyr: A variant of the heptapeptide sequence with a different arrangement of amino acids
Uniqueness
Ser-Pro-Thr-Ser-Pro-Ser-Tyr is unique due to its specific arrangement of amino acids, which is highly conserved and essential for the proper functioning of RNA polymerase II. This sequence is critical for the regulation of transcription and RNA processing, making it a valuable target for scientific research and drug development .
属性
CAS 编号 |
154361-25-8 |
|---|---|
分子式 |
C32H47N7O13 |
分子量 |
737.8 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C32H47N7O13/c1-16(43)25(37-28(47)24-5-2-10-38(24)30(49)19(33)13-40)29(48)36-22(15-42)31(50)39-11-3-4-23(39)27(46)35-21(14-41)26(45)34-20(32(51)52)12-17-6-8-18(44)9-7-17/h6-9,16,19-25,40-44H,2-5,10-15,33H2,1H3,(H,34,45)(H,35,46)(H,36,48)(H,37,47)(H,51,52)/t16-,19+,20+,21+,22+,23+,24+,25+/m1/s1 |
InChI 键 |
GXKCGCUYSLSPCI-NNTVNFAASA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CO)N)O |
规范 SMILES |
CC(C(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CO)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



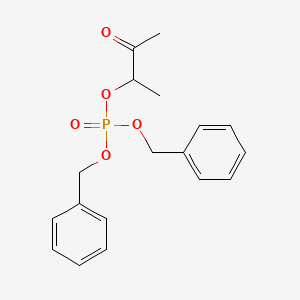
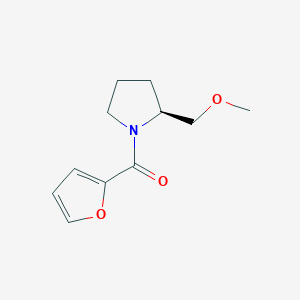
![2-Chloro-N-[(prop-2-en-1-yl)carbamothioyl]benzene-1-sulfonamide](/img/structure/B14267927.png)
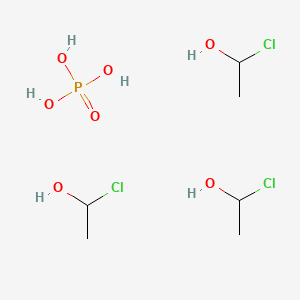
![Chloro[(pent-4-en-1-yl)oxy]di(propan-2-yl)silane](/img/structure/B14267942.png)
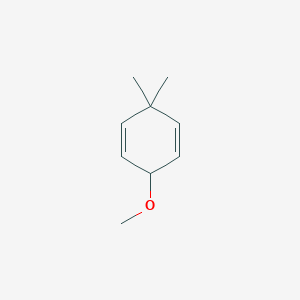
![8-Methoxy-8'-nitro-3-phenyl-2,2'-spirobi[naphtho[2,3-b]pyran]](/img/structure/B14267954.png)
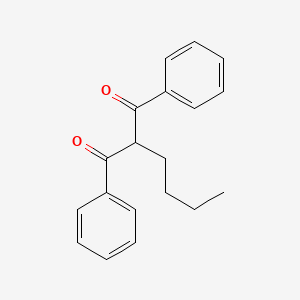
![5-[(Anthracen-9-YL)methyl]-10-methyl-5,10-dihydrophenazine](/img/structure/B14267978.png)
![(1S,5R,6S)-6-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14267981.png)
![N~1~,N~3~-Bis[2-(piperazin-1-yl)ethyl]propane-1,3-diamine](/img/structure/B14267986.png)
![6H-Benzo[a]fluoren-6-one](/img/structure/B14267994.png)
